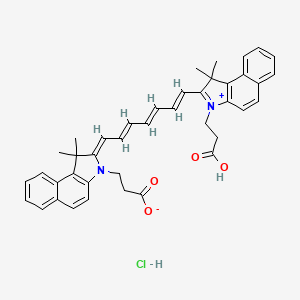
Cypate (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cypate (hydrochloride) is a cyanine dye that serves as a near-infrared fluorescent probe. It is primarily used for in vivo tumor imaging due to its high photostability and optical properties . The compound is known for its ability to provide noninvasive and sensitive diagnostic imaging, making it a valuable tool in preclinical research .
準備方法
Synthetic Routes and Reaction Conditions
Cypate (hydrochloride) is synthesized through a series of chemical reactions involving the condensation of indole derivatives with reactive intermediates. The process typically involves the use of solvents such as dimethylformamide and catalysts like triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired cyanine dye structure.
Industrial Production Methods
In industrial settings, the production of Cypate (hydrochloride) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency . The final product is often purified through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Cypate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered optical properties.
Reduction: Reduction reactions can modify the electronic structure of Cypate (hydrochloride), affecting its fluorescence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include modified cyanine dyes with enhanced or altered fluorescence properties. These derivatives are often used in specialized imaging applications .
科学的研究の応用
Cypate (hydrochloride) has a wide range of scientific research applications, including:
作用機序
Cypate (hydrochloride) exerts its effects through its ability to absorb and emit near-infrared light. The compound targets specific molecular pathways, including the glucose transport pathway and fatty acid transport pathway . Upon entering cells, Cypate (hydrochloride) interacts with cellular components, leading to fluorescence that can be detected and imaged .
類似化合物との比較
Similar Compounds
Indocyanine Green: Another near-infrared dye used for medical imaging.
Cy5: A cyanine dye with similar fluorescence properties but different chemical structure.
Alexa Fluor 750: A fluorescent dye used in various imaging applications.
Uniqueness
Cypate (hydrochloride) is unique due to its high photostability and specific targeting capabilities. Unlike some other dyes, it has minimal background fluorescence and high signal-to-noise ratio, making it particularly effective for in vivo imaging .
特性
分子式 |
C41H41ClN2O4 |
|---|---|
分子量 |
661.2 g/mol |
IUPAC名 |
3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C41H40N2O4.ClH/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47;/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47);1H |
InChIキー |
DRQWRIGXXWTGCT-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


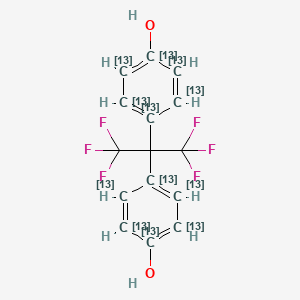
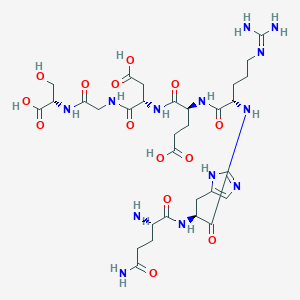

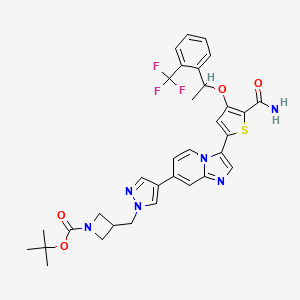


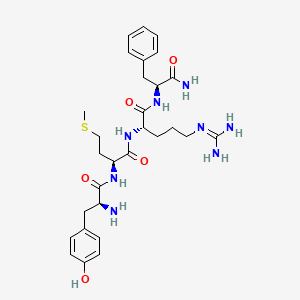

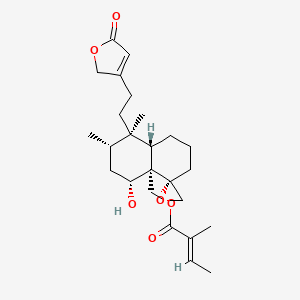
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
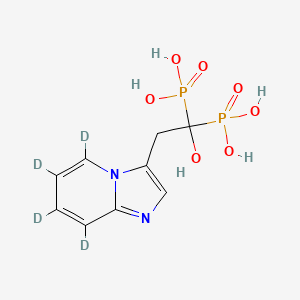
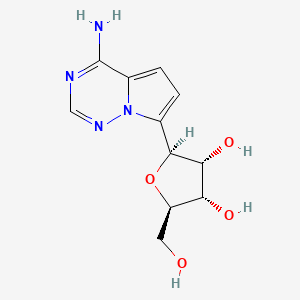
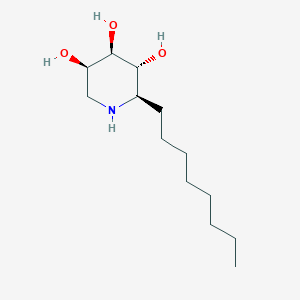
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
